molecular formula C18H22N4O2 B5082459 N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B5082459
M. Wt: 326.4 g/mol
InChI Key: LPOIGVZLNWEGJG-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a piperazine ring with a methyl substituent, and a nitroaniline moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common method involves the nitration of aniline derivatives, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often includes the benzylation of the piperazine nitrogen.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-fluorophenyl)-2-nitroaniline
  • N-benzyl-5-(4-nitrophenyl)-2-nitroaniline
  • 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine

Uniqueness

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring with a methyl substituent enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-20-9-11-21(12-10-20)16-7-8-18(22(23)24)17(13-16)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOIGVZLNWEGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl-(5-fluoro-2-nitro-phenyl)-amine E-1.1″ (2.000 g; 6.579 mmol) is dissolved in acetonitril (10.000 ml). N-Methylpiperazine (1.460 ml; 13.158 mmol) is then added. The reaction mixture is stirred for 40 min at 160° C. in a Biotage XP Sixty microwave. The reaction mixture is poured into water and extracted with 3×50 ml DCM. The combined organic layer is dried over MgSO4 and concentrated under reduced pressure. The residue is used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

A solution of N-benzyl-5-bromo-2-nitrobenzenamine (100 mg, 0.32 mmol) and 1-methylpiperazine (65 mg, 0.65 mmol) in NMP (1 mL) was heated to 110° C. for 16 h. The solution was cooled to room temperature to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 2 mL of water, dried (high vacuum, 14 h) to furnish N-benzyl-5-(4-methylpiperazin-1-yl)-2-nitrobenzenamine (73 mg, 0.22 mmol), 69% yield. 1H NMR (500 MHz, DMSO-D6) d (ppm) 8.81 (m, 1H), 7.90 (d, J=9.5 Hz, 1H), 7.44-7.34 (m, 4H), 7.30-7.25 (m, 1H), 6.41 (dd, J=2.5 Hz, 10 Hz, 1H), 5.97 (d, J=2.5 Hz, 1H), 4.58 (d, J=6 Hz, 2H) 3.4-3.2 (m, 4H), 2.34 (m, 4H), 2.19 (s, 3H).+ESI HRMS (calcd for C18H23N4O2, M+1) 327.1821, found 327.1816
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